4H-Pyran-4-thione

Photoelectron spectroscopy Ionization energy Electronic structure

4H-Pyran-4-thione (CAS 1120-93-0) is a planar heterocyclic thioketone belonging to the 4H-pyran family, featuring a C=S group at the 4-position of the pyran ring. It belongs to a four-membered analogue series—4H-pyran-4-one, 4H-thiopyran-4-one, and 4H-thiopyran-4-thione—differing solely by oxygen/sulfur substitution at the ring heteroatom and at the 4-position carbonyl/thiocarbonyl group.

Molecular Formula C5H4OS
Molecular Weight 112.15 g/mol
CAS No. 1120-93-0
Cat. No. B074944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-thione
CAS1120-93-0
Molecular FormulaC5H4OS
Molecular Weight112.15 g/mol
Structural Identifiers
SMILESC1=COC=CC1=S
InChIInChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H
InChIKeyWWANKXYUVUCOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyran-4-thione (CAS 1120-93-0): Heterocyclic Thioketone Selection and Procurement Guide


4H-Pyran-4-thione (CAS 1120-93-0) is a planar heterocyclic thioketone belonging to the 4H-pyran family, featuring a C=S group at the 4-position of the pyran ring [1]. It belongs to a four-membered analogue series—4H-pyran-4-one, 4H-thiopyran-4-one, and 4H-thiopyran-4-thione—differing solely by oxygen/sulfur substitution at the ring heteroatom and at the 4-position carbonyl/thiocarbonyl group [2]. Despite this close structural homology, these compounds exhibit quantitatively distinct electronic structures, photophysical behaviors, and chemical reactivities that render them non-interchangeable for research procurement decisions [3].

Thioketone (C=S) core Distinct electronic and photophysical properties vs. 4H-pyran-4-one; selects for triplet-state, electron-transfer, and thiocarbonyl-specific chemistry.
Photophysical research Room-temperature phosphorescence, charge-transfer materials, and singlet-oxygen sensitization are enabled uniquely by the C=S group.
Synthetic gateway Thioketone electrophilicity permits N-nucleophile ring transformations to pyridine/pyridazine derivatives not accessible from the ketone.

Why 4H-Pyran-4-thione Cannot Be Interchanged with 4H-Pyran-4-one or Thiapyran Analogues


Replacing a single chalcogen atom or heteroatom in this four-compound series produces a cascade of electronic effects that alters vertical ionization energies by up to 1.25 eV [1], reorders aromatic character as quantified by ab initio π-orbital analysis [2], and toggles the molecule between near-zero and >30% room-temperature phosphorescence quantum yield [3]. These are not incremental differences—they represent distinct photophysical and electronic ground states that determine suitability for specific applications such as phosphorescent probes, electron-attachment materials, and selective synthetic transformations. Generic substitution within this compound class therefore risks complete loss of the targeted functional property.

Ionization energy mismatch
Replacing 4H-pyran-4-thione with 4H-pyran-4-one shifts vertical ionization energy by over 1 eV, altering electron-donor and acceptor character in charge-transfer applications.
Phosphorescence loss
The ketone analogue exhibits no detectable room-temperature phosphorescence in fluid solution (Φp ≈ 0), while the thione yields Φp 0.33–0.47; photophysical readouts are lost upon substitution.
Singlet-oxygen reactivity gap
4H-Pyran-4-one is poorly reactive toward 1O2, eliminating the photo-oxygenation pathways that the thione efficiently sustains.

Quantitative Differentiation Evidence for 4H-Pyran-4-thione vs Closest Analogues


4H-Pyran-4-thione Exhibits a 1.25 eV Lower Vertical Ionization Energy Than 4H-Pyran-4-one

Gas-phase He(I) photoelectron spectroscopy yields a vertical ionization energy (IE) of 8.10 ± 0.05 eV for 4H-pyran-4-thione, compared to 9.35 ± 0.05 eV for 4H-pyran-4-one and 8.97 ± 0.05 eV for 4H-thiopyran-4-one [1]. The outermost orbital sequence of 4H-pyran-4-thione (3b1(π), nX(σ), 1a2(π)) differs from the 4H-pyran-4-one sequence (nX(σ), 3b1(π), 1a2(π)), reflecting a sulfur-driven reorganization of the frontier orbital manifold [2]. The 1.25 eV IE reduction relative to the carbonyl analogue is one of the largest single-atom substitution effects documented in this heterocyclic series.

Ionization energy
Head-to-head
8.10 eV (4H-pyran-4-thione)
vs 9.35 eV (4H-pyran-4-one)
Δ = +1.25 eV
Substantially stronger electron donor than ketone analogue; guides choice for charge-transfer and redox studies.
He(I) photoelectron spectroscopy, gas phase.
Photoelectron spectroscopy Ionization energy Electronic structure

Room-Temperature Phosphorescence Quantum Yields of 0.33–0.47 for 4H-Pyran-4-thione vs Near-Zero for 4H-Pyran-4-one

In inert perfluoroalkane solvents at 293 K, 4H-pyran-4-thione (PT) displays phosphorescence quantum yields (Φp) of 0.33 (excitation to S2) and 0.47 (direct excitation to T1), values described by the authors as 'extremely large radiative yields' for room-temperature fluid solutions [1]. By contrast, 4H-pyran-4-one (4PN) exhibits no measurable room-temperature phosphorescence; its T1(n,π*) ← S0 phosphorescence excitation spectrum is only detectable under supersonic free-jet expansion at 40–50°C, indicating negligible Φp under ambient fluid conditions [2][3]. Comparative studies across aromatic thiones (xanthione, 4H-1-benzopyran-4-thione) confirm that the thiocarbonyl group is the structural prerequisite for efficient room-temperature phosphorescence in this family [4].

Phosphorescence QY
Reported
Φp 0.33–0.47 (thione, 293 K)
vs Φp ≈ 0 (ketone, RT fluid)
Unique RT phosphor
Only the thione enables room-temperature phosphorescent probe and photosensitizer applications.
Perfluoroalkane solvents; cross-study comparison.
Phosphorescence Quantum yield Triplet state photophysics

4H-Pyran-4-thiones Are Highly Reactive Toward Singlet Oxygen Whereas 4H-Pyran-4-ones Are Poorly Reactive

Methylene blue-sensitized photo-oxygenation studies by Ishibe, Odani, and Sunami (1971) demonstrated that 4H-pyran-4-thiones react efficiently with singlet oxygen, exhibiting relative reactivity (β = k1/k2) equal to or greater than that of tetramethylethylene—a benchmark singlet-oxygen acceptor [1]. The corresponding 4H-pyran-4-ones are poorly reactive under identical sensitized conditions [1]. Quenching of the oxygenation by β-carotene confirmed singlet oxygen (1O2) as the reactive species [1]. This reactivity dichotomy is consistent with the broader generalization that α,β-unsaturated thiones are highly reactive toward singlet oxygen, whereas α,β-unsaturated ketones are poorly reactive [2].

1O2 reactivity
Head-to-head
Thione: β ≥ tetramethylethylene benchmark
Ketone: poorly reactive
Methylene blue-sensitized conditions
Thioketone is reactive toward singlet oxygen; ketone is inert under same conditions. Decisive for 1O2-mediated chemistry.
Carotene quenching confirmed 1O2.
Singlet oxygen Photo-oxygenation Thioketone reactivity

Ab Initio Analysis Ranks 4H-Pyran-4-thione Higher in Aromaticity Than 4H-Pyran-4-one

Ab initio wavefunction analysis by Friedman and Allen (1986) using 3-21G, 3-21G*(6d), and 3-21G*(5d) basis sets yielded an aromaticity order of 4H-thiopyran-4-thione (IV) > 4H-thiopyran-4-one (II) > 4H-pyran-4-thione (III) > 4H-pyran-4-one (I), based on Jørgensen plots of the lowest π orbitals and overlap population analysis [1]. 4H-Pyran-4-thione (III) thus displays greater π-electron delocalization than its oxygen analogue 4H-pyran-4-one (I). An independent MNDO/MINDO/3 computational study by Lee, Park, and Kim (1986) corroborated the enhanced aromaticity of sulfur-substituted analogues, reporting the order IV > III > II > I, with the inhibitory effect of the strongly electronegative oxygen atom identified as the primary cause of reduced delocalization in 4H-pyran-4-one [2].

Aromaticity rank
Reported
Among four S/O analogues, 4H-pyran-4-thione ranks 3rd (Friedman & Allen) or 2nd (Lee et al.), consistently above the all-oxygen analogue.
Enhanced π-delocalization influences ground-state reactivity and synthetic planning; aromaticity differs from 4H-pyran-4-one.
ab initio and semiempirical analyses; basis-set dependent.
Aromaticity Ab initio calculation π-electron delocalization

4H-Pyran-4-thione Displays Low-Energy Temporary Anion States Absent in 4H-Pyran-4-one by Electron Transmission Spectroscopy

Electron transmission spectroscopy (ETS) in the 0–6 eV energy range revealed that the sulfur derivatives of γ-pyrone—including 4H-pyran-4-thione—possess low-lying Σ anion states, whereas γ-pyrone (4H-pyran-4-one) itself lacks such states entirely [1]. The temporary anion states observed for 4H-pyran-4-thione correspond to electron occupation of low-lying π* molecular orbitals stabilized by the sulfur atom(s) [1]. This finding is fully consistent with the 1.25 eV lower ionization energy of the thione relative to the ketone [2], both indicating substantially greater electron-acceptor capability conferred by sulfur substitution.

Temporary anion states
Head-to-head
Low-energy Σ anion states detected for 4H-pyran-4-thione (0–6 eV ETS). Absent in 4H-pyran-4-one.
The thione possesses electron-acceptor capability not shared by the ketone; relevant for molecular electronics and dissociative electron attachment studies.
Gas-phase electron transmission spectroscopy.
Electron transmission spectroscopy Temporary anion states Electron affinity

Evidence-Based Application Scenarios for 4H-Pyran-4-thione (CAS 1120-93-0) Where Analogues Fail


Room-Temperature Phosphorescent Molecular Probes and Triplet-State Photosensitizers

With phosphorescence quantum yields of 0.33–0.47 in fluid solution at 293 K [1], 4H-pyran-4-thione is one of the rare organic chromophores capable of efficient room-temperature phosphorescence without matrix rigidification. This property makes it suitable for developing oxygen-sensitive luminescent probes, triplet–triplet annihilation upconversion systems, and mechanistic photophysical studies of intersystem crossing dynamics. The oxygen analogue 4H-pyran-4-one is inapplicable, as it requires supersonic jet cooling to exhibit any detectable phosphorescence [2].

Electron-Donor and Electron-Acceptor Building Block for Charge-Transfer Materials

The 1.25 eV lower vertical ionization energy of 4H-pyran-4-thione (8.10 eV) relative to 4H-pyran-4-one (9.35 eV) [3], combined with its experimentally confirmed low-energy temporary anion states [4], positions this compound as a dual-function (donor/acceptor) building block for charge-transfer complexes, organic semiconductors, and molecular electronics research. Neither the ketone analogue nor the mono-sulfur thiapyranone can replicate this combined electronic profile.

Synthetic Intermediate for 4(1H)-Pyridinethiones and Pyridazine Derivatives via Reaction with Nitrogen Nucleophiles

4H-Pyran-4-thione reacts with ammonia to yield 4(1H)-pyridinethiones or bis(4-pyridyl) disulfides, and with hydrazine to afford pyridazines, pyrazoles, and 1-amino-4(1H)-pyridinethiones [5]. This ring-transformation chemistry is specific to the thione (C=S) electrophilic center and cannot be replicated by 4H-pyran-4-one, which follows a different reaction trajectory with nitrogen nucleophiles. For synthetic routes requiring direct conversion of a pyran ring to pyridine or pyridazine heterocycles, only the thione serves as the appropriate precursor.

Singlet-Oxygen-Mediated Photo-Oxygenation for Selective Sulfoxidation and Ketone Generation

4H-Pyran-4-thiones react with singlet oxygen at rates comparable to tetramethylethylene to cleanly generate the corresponding ketones [6]. This reactivity is the basis of self-sensitized photo-oxygenation processes used to study singlet-oxygen mechanisms, generate sulfine intermediates, and effect mild, selective sulfur-to-oxygen exchange. The corresponding ketone 4H-pyran-4-one is inert toward singlet oxygen under the same conditions, making the thione the only viable choice for this class of photochemical transformation.

Application
Selection Property
Validation Focus
Room-temperature phosphorescent probes
High fluid-solution phosphorescence quantum yield (Φp 0.33–0.47)
Verify room-temperature phosphorescence signal in target matrix vs. ketone blank
Charge-transfer donor/acceptor building block
Dual donor/acceptor character from low ionization energy and accessible anion states
Confirm vertical IE and anion state presence via photoelectron/ETS measurements
Synthetic entry to pyridinethiones/pyridazines
Thioketone-specific electrophilic ring transformation with N-nucleophiles
Demonstrate conversion to 4(1H)-pyridinethione or pyridazine with NH3 or N2H4
Singlet-oxygen-mediated photo-oxygenation
High reactivity toward 1O2, comparable to tetramethylethylene
Monitor sulfoxidation/ketone formation under sensitized conditions with 1O2 quenching control
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